4-Hidroxi Clonidina-d4

Descripción general

Descripción

4-Hydroxy Clonidine-d4 is a deuterium-labeled analog of 4-Hydroxy Clonidine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantitation during drug development processes .

Aplicaciones Científicas De Investigación

4-Hydroxy Clonidine-d4 is widely used in scientific research, including:

Chemistry: It serves as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to track the distribution and metabolism of drugs.

Medicine: It aids in the development of new pharmaceuticals by providing insights into drug behavior and interactions.

Industry: The compound is utilized in the production of stable isotope-labeled drugs for research and development purposes

Mecanismo De Acción

Target of Action

4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of 4-Hydroxy Clonidine-d4 is similar to that of Clonidine, which is poorly understood . .

Mode of Action

The mode of action of 4-Hydroxy Clonidine-d4 involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .

Biochemical Pathways

The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that 4-Hydroxy Clonidine-d4 may also be metabolized by these enzymes

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Clonidine-d4 is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .

Result of Action

The molecular and cellular effects of 4-Hydroxy Clonidine-d4’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy Clonidine-d4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP) enzyme-mediated 4-hydroxylation of Clonidine . Specifically, CYP2D6, among other CYP enzymes, mediates the 4-hydroxylation of Clonidine .

Cellular Effects

It is known that Clonidine, the parent compound of 4-Hydroxy Clonidine-d4, is used for the treatment of hypertension and certain behavioral disorders . Therefore, it is plausible that 4-Hydroxy Clonidine-d4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Clonidine, the parent compound, acts as an agonist at alpha-2 adrenergic receptors . This suggests that 4-Hydroxy Clonidine-d4 may exert its effects at the molecular level through similar receptor interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

It is known that Clonidine, the parent compound, is used in veterinary medicine for the treatment of anxiety-related conditions .

Metabolic Pathways

4-Hydroxy Clonidine-d4 is involved in the metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system . Specifically, CYP2D6 mediates the 4-hydroxylation of Clonidine, leading to the formation of 4-Hydroxy Clonidine-d4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine-d4 involves the deuteration of 4-Hydroxy Clonidine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of 4-Hydroxy Clonidine-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and deuterated chemicals is essential for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy Clonidine-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Comparación Con Compuestos Similares

4-Hydroxy Clonidine: The non-deuterated analog with similar pharmacological properties.

Clonidine: A widely used alpha-2 adrenergic agonist with applications in hypertension and pain management.

Deuterated Clonidine: Another deuterium-labeled analog used for similar research purposes

Uniqueness: 4-Hydroxy Clonidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it a valuable tool in drug development and metabolic studies .

Actividad Biológica

4-Hydroxy Clonidine-d4 is a deuterated derivative of clonidine, which is primarily known as an α2-adrenergic agonist used in managing hypertension and certain pain conditions. The deuteration of the compound alters its metabolic profile and pharmacokinetics, making it a subject of interest in pharmacological studies. This article explores the biological activity of 4-Hydroxy Clonidine-d4, including its metabolic pathways, pharmacodynamics, and potential therapeutic applications.

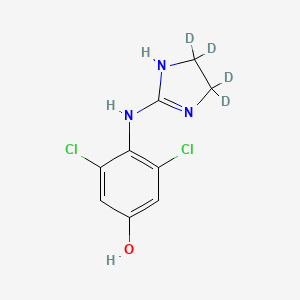

- Chemical Name : 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol

- CAS Number : 1189988-05-3

- Molecular Formula : C9H5Cl2D4N3O

- Molecular Weight : 250.12 g/mol

- LogP : 1.91

Metabolism and Pharmacokinetics

The metabolism of clonidine and its derivatives is primarily mediated by cytochrome P450 enzymes. Research indicates that CYP2D6 plays a significant role in the 4-hydroxylation process of clonidine, accounting for approximately two-thirds of its metabolic activity in vitro . The presence of deuterium in 4-Hydroxy Clonidine-d4 modifies its metabolic stability and clearance rates compared to its non-deuterated counterpart.

Table 1: Metabolic Pathways of Clonidine and Its Derivatives

| Enzyme | Role in Metabolism | Contribution (%) |

|---|---|---|

| CYP2D6 | Major hydroxylation | ~66.9 |

| CYP1A2 | Minor hydroxylation | ~22.6 |

| CYP3A4/5 | Minor hydroxylation | ~14.5 |

Biological Activity

Pharmacodynamics : The biological activity of 4-Hydroxy Clonidine-d4 is characterized by its action on α2-adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure. This mechanism is similar to that of clonidine but may exhibit altered efficacy due to deuteration.

Clinical Implications : Given its potential for altered pharmacokinetics, studies have explored the use of 4-Hydroxy Clonidine-d4 in various clinical settings, particularly in populations with altered drug metabolism such as pregnant women . The increased nonrenal clearance observed during pregnancy suggests that deuterated forms may offer advantages in managing hypertension under these conditions.

Case Studies

- Pregnancy and Hypertension Management : A study highlighted the effectiveness of clonidine and its metabolites in controlling hypertension during pregnancy, emphasizing the role of CYP2D6 in enhancing drug clearance . The implications for using deuterated forms like 4-Hydroxy Clonidine-d4 could lead to improved therapeutic outcomes due to their modified pharmacokinetic profiles.

- Pain Management : Another investigation into the analgesic properties of clonidine derivatives indicated that 4-Hydroxy Clonidine-d4 could provide enhanced pain relief with potentially fewer side effects due to its unique metabolic characteristics .

Propiedades

IUPAC Name |

3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBRPXHGAXREI-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675927 | |

| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189988-05-3 | |

| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.